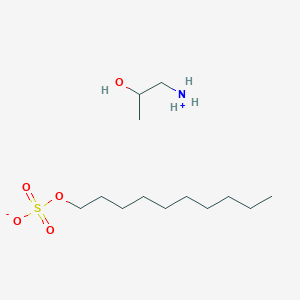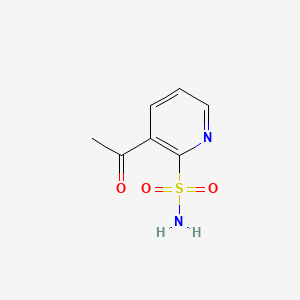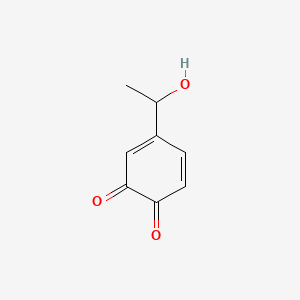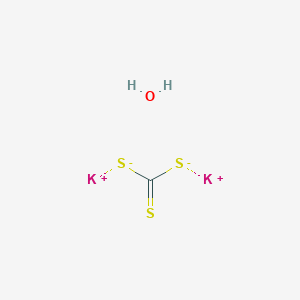![molecular formula C8H9ClO B13835773 Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride CAS No. 343629-30-1](/img/structure/B13835773.png)
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride can be synthesized through the reaction of bicyclo[2.2.1]hept-2-ene with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of bicyclo[2.2.1]hept-2-ene with phosgene in the presence of a catalyst. The process is carried out in a closed system to ensure safety and efficiency, as phosgene is highly toxic .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form acylated products such as esters, amides, and acyl diesters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reactivity of the compound.
Solvents: Reactions are typically carried out in inert solvents like dichloromethane or toluene.
Major Products
The major products formed from reactions with this compound include acylated derivatives such as esters, amides, and acyl diesters .
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride exerts its effects involves the formation of acylated intermediates. These intermediates can undergo further reactions to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
2-Norbornene:
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound is used in organic synthesis and has similar reactivity to bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride.
2-Benzoyl-5-norbornene: A compound used in the synthesis of advanced materials and polymers.
Uniqueness
This compound is unique due to its ability to introduce acyl groups into a wide range of compounds, making it a versatile reagent in organic synthesis. Its reactivity and the stability of the resulting acylated products set it apart from other similar compounds .
Properties
CAS No. |
343629-30-1 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 |
InChI Key |
ZSEUGXYKIHYNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)





![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
